molecular formula C9H13N3S B7724253 N'-[4-(dimethylamino)phenyl]carbamimidothioic acid

N'-[4-(dimethylamino)phenyl]carbamimidothioic acid

Cat. No.: B7724253
M. Wt: 195.29 g/mol
InChI Key: IETJMRDFWVXWMR-UHFFFAOYSA-N
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Description

N’-[4-(dimethylamino)phenyl]carbamimidothioic acid is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)phenyl]carbamimidothioic acid typically involves the reaction of 4-(dimethylamino)aniline with thiocarbonyldiimidazole. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N’-[4-(dimethylamino)phenyl]carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)phenyl]carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[4-(dimethylamino)phenyl]carbamimidothioic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)phenyl]carbamimidothioic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)phenylboronic acid
  • 4-(dimethylamino)phenyl isothiocyanate
  • 4-(dimethylamino)phenylcarbamoyl chloride

Uniqueness

N’-[4-(dimethylamino)phenyl]carbamimidothioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity patterns .

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-12(2)8-5-3-7(4-6-8)11-9(10)13/h3-6H,1-2H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETJMRDFWVXWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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